Dihydrokavain is a major kavalactone, a group of lipophilic lactones found in the roots of the kava (Piper methysticum) plant. [] These compounds are responsible for the sedative, anesthetic, and euphoric properties of kava, a traditional beverage consumed in many Pacific Ocean cultures. [] Dihydrokavain is of particular interest in scientific research due to its potential therapeutic effects, including anxiolytic, anti-inflammatory, and chemopreventive properties. [, , ]
Total synthesis from D-glyceraldehyde: This approach utilizes 2,3-O-isopropylidene-D-glyceraldehyde as a chiral starting material and involves a sonochemical Blaise reaction as a key step. [] This method allows for the synthesis of both the naturally occurring (S)-(+)-dihydrokavain and its enantiomer, (R)-(−)-dihydrokavain, through inversion of the chiral center using a Mitsunobu reaction. []
Asymmetric synthesis from L-malic acid: This method employs known ethyl (S)-2-hydroxy-4-phenylbutanoate, readily available from L-malic acid, as a chiral pool material. [] The key steps include regioselective ring-opening of the 1,2-cyclic sulfate with lithium-3,3,3-triethoxypropiolate and subsequent HgO/H2SO4-mediated lactonization. [] This method also allows for the synthesis of both enantiomers. []
Enantioselective hetero-Diels-Alder reaction: This approach utilizes Brassard's diene and an aliphatic aldehyde as starting materials. [] The reaction is catalyzed by a system generated from (R)-BINOL, Ti(i-PrO)4, and 4-picolyl chloride hydrochloride, resulting in the formation of the desired α,β-unsaturated δ-lactone derivative with high enantioselectivity. []
Copper(I)-catalyzed asymmetric conjugate 1,6-borylation: This recently developed method offers a novel approach for the enantioselective synthesis of (-)-7,8-dihydrokavain. [] This method involves the catalytic asymmetric remote conjugate borylation of a suitable substrate, followed by subsequent transformations of the chiral boronate intermediate. []
Hydroxylation: Dihydrokavain can be hydroxylated at various positions, leading to the formation of metabolites such as 12-hydroxy-7,8-dihydrokavain. []
Dehydrogenation: Dihydrokavain can be dehydrogenated to form 5,6-dehydrokavain, which can further be metabolized to form an unknown metabolite XVIII. []
Lactone ring-opening and oxidation: Dihydrokavain can undergo lactone ring-opening followed by oxidation of the side chain, leading to the formation of metabolites such as 6-phenyl-5-hexen-2,4-dion. []
Isomerization: Yangonin, a structurally similar kavalactone, can undergo cis-isomerization in acidic aqueous solutions upon exposure to light, highlighting the potential instability of kavalactones under certain conditions. [, ]
GABAergic system: Dihydrokavain has been shown to modulate GABAergic activity in a rat gastric-brainstem preparation, suggesting a potential role in regulating GABAergic neurotransmission. [, ]
Glycine receptors: Dihydrokavain, along with other kavalactones, exhibits inhibitory effects on recombinant human α1 glycine receptors. [] This inhibition is dose-dependent and may contribute to the sedative and anxiolytic effects of kava. []
Monoamine oxidases (MAOs): Dihydrokavain has been identified as a moderate inhibitor of both MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. [] This inhibition may contribute to the central effects of kava, including anxiolysis. []
Nuclear factor kappaB (NF-κB): Dihydrokavain, along with other kavalactones, has been shown to inhibit TNFα-induced activation of NF-κB. [] This inhibition may contribute to the anti-inflammatory effects of kava. []
P-glycoprotein (P-gp): Dihydrokavain, along with other kavalactones, exhibits moderate to potent inhibitory activity against P-gp, a membrane transporter involved in drug efflux. [] This inhibition may have implications for drug-drug interactions involving kava. []
Anxiolytic agent: Dihydrokavain has been shown to possess anxiolytic properties in animal models. [] Studies using the chick social–separation–stress procedure suggest that dihydrokavain may be a key mediator of the anxiolytic effects of kava. []
Chemopreventive agent: Dihydrokavain has shown promising chemopreventive activity against tobacco carcinogen-induced lung tumorigenesis in A/J mice. [] Notably, it exhibits a sharp in vivo structure-activity relationship, as its structurally similar analog, dihydrokavain, is completely inactive. []
Anthelmintic agent: Dihydrokavain, along with other kavalactones, exhibits activity against the parasitic nematode Haemonchus contortus in vitro. [, ] This finding suggests the potential of dihydrokavain and related α-pyrones as anthelmintic agents. [, ]
Analytical standard: Dihydrokavain is used as an analytical standard for the quality control of kava products, ensuring the accurate quantification of kavalactones in various preparations. [, , , , , , , , ]
CAS No.: 4299-57-4
CAS No.: 3506-17-0
CAS No.:
CAS No.:
CAS No.: 343603-96-3
CAS No.: